Methyl 2-chloronicotinate
Description
Significance in Contemporary Chemical Science
Methyl 2-chloronicotinate is a key intermediate in the fields of medicinal chemistry, agrochemical development, and material science. chemimpex.com Its utility stems from the reactivity of the 2-chloro substituent, which can be readily displaced in nucleophilic substitution reactions, and the ester group, which can be hydrolyzed or otherwise modified. This allows for the strategic introduction of diverse functional groups, facilitating the construction of novel molecular architectures with desired biological or material properties. google.com
In medicinal chemistry, this compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Research has demonstrated its use in the development of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties. sci-hub.se For instance, it is a precursor in the synthesis of SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) inhibitors, which are being investigated as potential cancer therapeutics. sci-hub.se One study reported the synthesis of a potent and highly selective SHP2 inhibitor, compound 11a , starting from a derivative of this compound, which exhibited an IC50 value of 1.36 μM against the SHP2 protein. sci-hub.se
The agrochemical industry also utilizes this compound and its parent compound, 2-chloronicotinic acid, as intermediates for the production of herbicides and insecticides. chemicalbook.comsfdchem.com Notably, it is implicated in the synthesis of the herbicides nicosulfuron (B1678754) and diflufenican (B1670562). chemicalbook.comsfdchem.com The synthesis of diflufenican can proceed through the reaction of a 2-halogenated nicotinic acid ester with 2,4-difluoroaniline (B146603). google.com
Furthermore, this compound is finding applications in material science. It is employed in the development of functional materials such as polymers and coatings. sriramchem.com The incorporation of the nicotinic acid moiety can impart specific properties, like enhanced durability and resistance to degradation, to these materials. chemimpex.com
The versatility of this compound is further highlighted by its utility in various coupling reactions, which are fundamental to modern organic synthesis. It can participate in palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the construction of complex biaryl and acetylenic structures. udg.eduarkat-usa.org
Table 1: Examples of Coupling Reactions Utilizing Nicotinate (B505614) Derivatives
| Coupling Reaction | Reactants | Catalyst System | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Methyl 5-bromo-2-chloronicotinate, (2,3-dichlorophenyl)boronic acid | Not specified | Biaryl compound | Not specified | sci-hub.se |
| Suzuki-Miyaura | 5-bromoindole, Aryl boronic acids | Pd/SSphos, K2CO3 | Biaryl indole (B1671886) derivatives | 60–98% | nih.gov |
| Sonogashira | Methyl 6-chloronicotinate, Terminal alkyne | Pd(PPh3)2Cl2, CuI, TEA | Alkynylpyridine derivative | 85% | arkat-usa.org |
| Sonogashira | Aryl Halides, 2-methyl-3-butyn-2-ol | Pd(PPh3)2Cl2, CuI, TEA | Alkynyl arenes | Not specified | walisongo.ac.id |
Historical Context of Nicotinate Derivatives Research
The journey to understanding and utilizing compounds like this compound is rooted in the history of its parent molecule, nicotinic acid. Also known as niacin or vitamin B3, nicotinic acid was first synthesized in 1867 through the oxidation of nicotine. googleapis.com For decades, its biological significance remained unknown. It wasn't until the early 20th century that its role in preventing and curing the disease pellagra was established, solidifying its status as an essential vitamin. googleapis.com
This discovery spurred extensive research into nicotinic acid and its derivatives. Initially, the focus was on its nutritional and therapeutic properties, including its use as a lipid-lowering agent, a property discovered in 1955. googleapis.com Over time, chemists began to explore the synthetic potential of the nicotinic acid scaffold. The pyridine (B92270) ring, with its specific electronic properties and potential for functionalization at various positions, became a target for chemical modification.
The development of synthetic methodologies to introduce substituents onto the pyridine ring, such as halogenation, paved the way for the creation of a vast library of nicotinate derivatives. google.com The synthesis of 2-chloronicotinic acid, a direct precursor to this compound, was a significant step, as the chlorine atom provided a reactive handle for further chemical transformations. sfdchem.comresearchgate.net This opened up new avenues for creating compounds with diverse applications beyond the initial nutritional and medicinal uses of nicotinic acid itself.
The evolution of organometallic chemistry, particularly the development of cross-coupling reactions in the latter half of the 20th century, dramatically expanded the utility of halogenated nicotinate derivatives like this compound. organic-chemistry.org These powerful reactions provided efficient methods for constructing complex molecules that were previously difficult to synthesize, cementing the role of this compound as a valuable building block in contemporary chemical research and development.
Table 2: Timeline of Key Developments in Nicotinate Research
| Year | Development | Significance | Reference |
|---|---|---|---|
| 1867 | Synthesis of nicotinic acid from nicotine | First synthesis of the core structure. | googleapis.com |
| Early 1900s | Identification of nicotinic acid as the anti-pellagra factor | Established its importance as a vitamin (B3). | googleapis.com |
| 1955 | Discovery of the lipid-lowering properties of nicotinic acid | Expanded its therapeutic applications beyond vitamin deficiency. | googleapis.com |
| Late 20th Century | Development of synthetic methods for halogenated nicotinates | Provided key intermediates like 2-chloronicotinic acid for further derivatization. | sfdchem.com |
| Late 20th Century | Advancement of cross-coupling reactions (e.g., Suzuki, Sonogashira) | Enabled the efficient use of halogenated nicotinates as building blocks for complex molecule synthesis. | organic-chemistry.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJZBZLONIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193161 | |
| Record name | Methyl 2-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40134-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloronicotinate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-chloronicotinate | |
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| Record name | Methyl 2-chloronicotinate | |
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Synthetic Methodologies for Methyl 2 Chloronicotinate
Esterification Routes from 2-Chloronicotinic Acid
A primary route to Methyl 2-chloronicotinate involves the direct esterification of 2-chloronicotinic acid. This can be achieved through several methods, with varying reagents and conditions.
The reaction of carboxylic acids with diazomethane (B1218177) is a well-established method for producing methyl esters. libretexts.org In the case of this compound, 2-chloronicotinic acid is treated with a solution of diazomethane. prepchem.comprepchem.com The reaction proceeds via an initial acid-base reaction where the carboxylic acid is deprotonated, followed by a nucleophilic attack of the resulting carboxylate on the protonated diazomethane. libretexts.org This method is known for its high efficiency, often yielding nearly quantitative amounts of the desired product. prepchem.com
For instance, one procedure involves adding 2-chloronicotinic acid in portions to a cold diethyl ether solution of diazomethane. prepchem.com After the evolution of nitrogen gas ceases, the reaction mixture is allowed to stand, and subsequent removal of the solvent yields the methyl ester as a residual oil. prepchem.com Another detailed synthesis describes the dropwise addition of a solution of 2-chloronicotinic acid in methanol (B129727) to a diazomethane solution at low temperatures (-15°C), resulting in a crude yield of approximately 100%. prepchem.com
Table 1: Diazomethane-Mediated Esterification of 2-Chloronicotinic Acid
| Reactant | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloronicotinic acid | Diazomethane | Diethyl ether | Cold | - | prepchem.com |
Data is based on reported laboratory procedures.
Beyond the use of diazomethane, other esterification methods have been developed. One such alternative involves the conversion of 2-chloronicotinic acid into its acid chloride, typically using thionyl chloride. googleapis.com The resulting 2-chloronicotinoyl chloride is then reacted with an excess of methanol in an anhydrous medium. This reaction is carried out in the presence of an inert solvent and a tertiary amine, such as triethylamine, to neutralize the hydrochloric acid formed during the process. This method has been reported to produce this compound with a yield of about 98%. googleapis.com
Another approach involves the classical Fischer-Speier esterification. However, the reaction of 2-chloronicotinic acid with ethanol (B145695) in the presence of sulfuric acid has been noted to produce ethyl 2-hydroxynicotinate as a side-product, which can be difficult to separate from the desired ethyl 2-chloronicotinate. dcu.ie
Diazomethane-Mediated Esterification
Chlorination Approaches for Nicotinate (B505614) Precursors
An alternative synthetic pathway involves the introduction of the chlorine atom onto a pre-existing nicotinate scaffold. These methods often utilize standard chlorinating agents.
One common method is the reaction of methyl nicotinate with cuprous chloride. More robust industrial methods may employ reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, methyl 6-hydroxynicotinate can be heated with POCl₃ to achieve chlorination.
A different strategy involves the cyclization of acyclic precursors. In one instance, 3-dimethylaminoacrolein (B57599) and ethyl cyanoacetate (B8463686) are used as starting materials to synthesize an intermediate which is then cyclized using hydrogen chloride gas to yield ethyl 2-chloronicotinate. researchgate.net This product can subsequently be hydrolyzed to 2-chloronicotinic acid, which would then require esterification to yield the final methyl ester. researchgate.net
Advanced Synthetic Strategies
Modern organic synthesis has introduced more sophisticated methods that allow for highly specific modifications of the pyridine (B92270) ring, providing alternative routes to this compound and its derivatives.
Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling reaction, for example, can be used to functionalize the pyridine ring. While often used to modify a pre-existing this compound, the principles can be applied in synthetic design. For instance, this compound reacts with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form methyl 2-phenylnicotinate. smolecule.com Nickel-based catalysts are also being explored as more cost-effective alternatives for similar cross-coupling reactions. smolecule.com Furthermore, cobalt-catalyzed cross-coupling reactions of 2-chloro-nicotinate have been shown to be highly efficient. uni-muenchen.de
Achieving specific substitution patterns on the pyridine ring is a key challenge in heterocyclic chemistry. Regioselective functionalization methods provide a solution to this. One such approach is the iridium-catalyzed borylation of this compound. rsc.org This creates a borylated intermediate, which can then undergo subsequent cross-coupling reactions to introduce various functional groups at a specific position on the pyridine ring. rsc.org
Another strategy involves the directed ortho-lithiation of pyridine derivatives. For example, the lithiation of 4-chloropyridine (B1293800) can be used to introduce substituents at specific positions, a principle that can be applied in the synthesis of substituted nicotinic acids. These advanced methods provide a high degree of control over the molecular architecture, enabling the synthesis of complex derivatives of this compound. researchgate.net
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Chloronicotinate
Nucleophilic Aromatic Substitution Reactions at the Pyridine (B92270) Core
The chlorine atom at the C-2 position of Methyl 2-chloronicotinate is activated towards nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, which is further enhanced by the adjacent electron-withdrawing methyl ester group, facilitates the attack of nucleophiles at this position. dcu.ie This reactivity is fundamental to its use as a building block in organic synthesis. google.com
Amination Mechanisms
The replacement of the 2-chloro substituent by an amino group is a frequently employed transformation in the synthesis of various biologically active compounds. dcu.ie The reaction proceeds via a nucleophilic aromatic substitution mechanism. dcu.ieyoutube.com In this mechanism, the amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. researchgate.net The pyridine nitrogen atom plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, which is a key factor for the high reactivity of the 2-position towards nucleophilic attack. dcu.ie The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the aminated product. youtube.com
These reactions are often carried out at elevated temperatures, and various conditions have been reported to facilitate the substitution. For instance, the condensation of this compound with aniline (B41778) derivatives can be achieved by heating in a solvent like xylene, sometimes in the presence of catalysts such as zinc and iodine. dcu.iegoogle.com The use of a base is also common to neutralize the HCl formed during the reaction. google.com
| Nucleophile | Reagents and Conditions | Product | Yield | Reference |
| m-Trifluoromethylaniline | Xylene, Zinc, Iodine, 110°C, 25 hours | Methyl 2-(3-trifluoromethylanilino)nicotinate | Not specified | google.com, dcu.ie |
| 2-Methyl-3-trifluoromethylaniline | Ethylene glycol, 160°C, 6 hours | Methyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate | 20% | dcu.ie |
| Morpholine (B109124) | HCl, H₂O, 100°C | 2-Morpholinonicotinic acid (after hydrolysis) | 96% (of intermediate) | researchgate.net, researchgate.net |
| Piperazine | Not specified | Methyl 2-(piperazin-1-yl)nicotinate | Not specified | prepchem.com |
This table presents selected examples of amination reactions with this compound.
Thiolation Reactions
The substitution of the 2-chloro group with a sulfur nucleophile, known as thiolation, provides a route to 2-thionicotinate derivatives. These compounds are valuable intermediates in their own right. The reaction generally follows the SNAr mechanism, similar to amination, where a thiolate anion (RS⁻) acts as the nucleophile. unizin.org Thiolates are potent nucleophiles and readily displace the chloride from the activated pyridine ring. youtube.com
The reaction can be performed by treating this compound with a thiol in the presence of a base, which generates the more nucleophilic thiolate in situ. unizin.org Another approach involves the reaction with pre-formed thiolate salts. For example, reaction with dimethyl disulfide in the presence of a strong base like n-butyllithium can lead to the formation of a thioether. dcu.ie
| Nucleophile | Reagents and Conditions | Product | Reference |
| Thiophenol | Base (e.g., NaH), THF | Methyl 2-(phenylthio)nicotinate | unizin.org |
| Ethanethiol | Base (e.g., NaH), THF | Methyl 2-(ethylthio)nicotinate | unizin.org |
| Dimethyl disulfide | n-Butyllithium, THF, 0°C | Methyl 2-(methylthio)nicotinate | dcu.ie |
| Ethyl 3-mercaptopropionate | Biocatalyst (methyltransferase), anaerobic conditions | S-methyl-3-mercaptopropionate (as co-product) | nih.gov |
This table provides illustrative examples of thiolation reactions based on general principles of nucleophilic aromatic substitution.
Hydrolytic Pathways
Under certain conditions, the chlorine atom of this compound can be displaced by a hydroxyl group through hydrolysis. This reaction also proceeds via the SNAr pathway, with water or hydroxide (B78521) ions acting as the nucleophile. The product of this reaction is Methyl 2-hydroxynicotinate. This transformation is often a key step in multi-step syntheses. For example, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid involves an initial esterification to this compound, followed by nucleophilic substitution with morpholine, and a final hydrolysis step. researchgate.netatlantis-press.com While the ester group is also susceptible to hydrolysis, the conditions can sometimes be controlled to selectively hydrolyze the C-Cl bond or, more commonly, both the C-Cl bond and the ester in a single step to yield 2-hydroxynicotinic acid.
Ester Group Transformations
The methyl ester group at the 3-position of the pyridine ring offers another site for chemical modification, independent of the reactions at the C-2 position. The primary reactions involving the ester group are transesterification and saponification. google.com
Transesterification Processes
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. rcaap.pttechscience.com In the context of this compound derivatives, transesterification can be used to introduce different ester functionalities, which may be desirable for modifying the physical properties of the molecule or for synthesizing specific target compounds. For instance, the methyl ester of niflumic acid, a product derived from the amination of this compound, can be transesterified with an alkanolamine at high temperatures in the presence of a catalyst to produce the corresponding aminoalkyl ester. google.com General methods for transesterification, such as reacting with an alcohol (e.g., menthol) in the presence of a base like sodium methoxide (B1231860) (NaOMe), are also applicable. smolecule.com
| Starting Material | Alcohol | Catalyst/Conditions | Product | Reference |
| Niflumic acid methyl ester | Alkanolamine | Inert solvent, 100-150°C, 1-3 hours | Niflumic acid alkanolamine ester | google.com |
| Methyl nicotinate (B505614) (analogous substrate) | Menthol | NaOMe, 70–120°C, reduced pressure | Menthyl nicotinate | smolecule.com |
| Rapeseed oil (general example) | Methanol (B129727) | Potassium hydroxide, 100°C | Fatty acid methyl esters | rcaap.pt |
This table illustrates the conditions for transesterification reactions, including examples from related compounds to demonstrate the general process.
Saponification and Decarboxylation Reactions
Saponification, the hydrolysis of an ester under basic conditions, readily converts this compound into its corresponding carboxylate salt, 2-chloronicotinate. google.com Subsequent acidification yields 2-chloronicotinic acid. This is a common and often high-yielding reaction, frequently used when the carboxylic acid functionality is required for subsequent synthetic steps, such as amide bond formation. researchgate.netdcu.ie
The resulting 2-chloronicotinic acid can undergo decarboxylation (loss of CO₂) under certain conditions, typically at high temperatures. rsc.org For example, heating 2-chloronicotinic acid in the presence of a catalyst can lead to the formation of 2-chloropyridine. However, the carboxylate group's stability can be enhanced by factors such as the formation of stable hydrogen-bonded networks in the solid state. The decarboxylation is not a spontaneous reaction at moderate temperatures but represents a potential subsequent reaction pathway for the saponification product. rsc.org
| Reaction | Substrate | Reagents and Conditions | Product | Reference |
| Saponification | This compound | NaOH or KOH, Water/Alcohol | 2-Chloronicotinic acid | dcu.ie, google.com |
| Decarboxylation | 2-Chloronicotinic acid | Benzene, Visible light, Photoredox catalyst | 2-Chloro-3-phenylpyridine (via radical intermediate) | rsc.org |
| Decarboxylation | 6-Hydroxynicotinic acid (analogous substrate) | Heating | 2,5-Dihydroxypyridine | , orgsyn.org |
This table outlines the saponification of this compound and examples of decarboxylation for related nicotinic acids.
Intramolecular Cyclization Pathways
This compound serves as a versatile precursor in the synthesis of fused heterocyclic ring systems through intramolecular cyclization reactions. Its reactivity is characterized by the presence of an electrophilic carbon at the 2-position of the pyridine ring, activated by the electron-withdrawing chlorine atom, and an ester group at the 3-position. This arrangement facilitates sequential reactions with binucleophiles, leading to the formation of various bicyclic structures, most notably pyrido[2,3-d]pyrimidines.
The primary pathway involves the reaction of this compound with compounds containing two nucleophilic centers, such as guanidines, ureas, and thioureas. The general mechanism commences with a nucleophilic aromatic substitution, where one of the nucleophilic atoms from the reagent attacks the C2 carbon of the pyridine ring, displacing the chloride ion. This is followed by an intramolecular cyclization, where the second nucleophilic group attacks the carbonyl carbon of the ester at the C3 position, resulting in the formation of a new six-membered ring fused to the original pyridine ring.
These cyclization reactions afford a range of substituted pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. thieme-connect.de For instance, reaction with guanidine (B92328) yields 2-aminopyrido[2,3-d]pyrimidin-4(3H)-ones. thieme-connect.de When urea (B33335) is used as the binucleophile, the resulting product is a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. thieme-connect.de Similarly, employing thiourea (B124793) leads to the formation of 2-sulfanylpyrido[2,3-d]pyrimidin-4(3H)-ones. thieme-connect.de The specific product formed is dependent on the nucleophilic reagent used in the cyclization process. thieme-connect.de
Table 1: Intramolecular Cyclization Reactions of this compound
| Reagent (Binucleophile) | Resulting Heterocyclic System | Product Class |
| Guanidine | Pyrido[2,3-d]pyrimidine (B1209978) | 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one thieme-connect.de |
| Urea | Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione thieme-connect.de |
| Thiourea | Pyrido[2,3-d]pyrimidine | 2-sulfanylpyrido[2,3-d]pyrimidin-4(3H)-one thieme-connect.de |
Kinetic and Thermodynamic Considerations in this compound Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors that influence reaction rates, pathways, and product stability. The 2-chloro substituent on the pyridine ring renders the molecule susceptible to nucleophilic substitution reactions. dcu.iechemimpex.com
From a kinetic standpoint, the rate of these reactions is influenced by several factors. In nucleophilic aromatic substitutions, methyl esters like this compound have been observed to react faster than their corresponding ethyl analogs. This enhanced reactivity is attributed to reduced steric hindrance around the reaction center, allowing for more facile approach by the nucleophile. Kinetic profiling studies of cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also provided insights. For instance, in the reaction of this compound with 4-methylphenylboronic acid, the NHC-Pd(II) chloro-dimer catalyst, [Pd(IPr)(μ-Cl)Cl]2, has been shown to be highly effective, indicating facile catalyst activation and reaction progression under specific conditions. semanticscholar.org The use of microwave irradiation has also been noted to significantly accelerate reaction kinetics in related nicotinic acid ester syntheses. smolecule.com
Thermodynamic properties for related halogenated nicotinate compounds have been investigated using computational methods. These studies provide calculated values for heat capacity, entropy, and enthalpy across a range of temperatures, which are crucial for understanding the compound's stability and thermal behavior. For 2-chloronicotinic acid, density functional theory (DFT) calculations have been employed to determine its thermodynamic properties and vibrational frequencies, which offer a theoretical basis for its chemical reaction continuity. researchgate.net A proposed mechanism for certain reactions involves proximity-driven acyl transfer enabled by cesium coordination, highlighting the thermodynamic favorability of such pathways under specific catalytic conditions. acs.org
Table 2: Summary of Kinetic and Thermodynamic Research Findings
| Area of Study | Finding | Implication |
| Kinetics | ||
| Nucleophilic Aromatic Substitution | Methyl esters exhibit faster reaction rates compared to ethyl esters. | Reduced steric hindrance in the methyl ester facilitates nucleophilic attack. |
| Cross-Coupling Reactions | The [Pd(IPr)(μ-Cl)Cl]2 catalyst shows high reactivity in the Suzuki-Miyaura coupling of this compound. semanticscholar.org | The catalyst's structure allows for efficient activation and turnover under mild base conditions. |
| Thermodynamics | ||
| Computational Chemistry | Thermodynamic functions (heat capacity, entropy, enthalpy) have been calculated for related compounds. researchgate.net | Provides a theoretical understanding of stability, thermal behavior, and reaction spontaneity. |
| Reaction Mechanism | Proximity-driven acyl transfer can be promoted by metal coordination (e.g., Cesium). acs.org | Certain reaction pathways are thermodynamically favored through substrate organization by a catalyst or promoter. |
Derivatization and Analog Synthesis from Methyl 2 Chloronicotinate
Synthesis of Substituted Nicotinates
The structure of methyl 2-chloronicotinate allows for the introduction of various substituents onto the pyridine (B92270) ring, primarily through electrophilic substitution or cross-coupling reactions. This enables the synthesis of diverse analogues with tailored electronic and steric properties.
The introduction of additional halogen atoms onto the pyridine ring of this compound can significantly modify its chemical reactivity and biological activity. Methyl 5-bromo-2-chloronicotinate is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The synthesis of related compounds, such as methyl 5-bromo-6-chloronicotinate, has been achieved by the esterification of the corresponding carboxylic acid. For instance, 5-bromo-6-chloronicotinic acid can be treated with methyl iodide in the presence of potassium carbonate in DMF to yield the methyl ester in high yield. chemicalbook.com While direct bromination of this compound is not detailed in the provided sources, the synthesis of its precursors highlights the importance of halogenated nicotinates.
Table 1: Synthesis of Halogenated Nicotinate (B505614) Analogues
| Starting Material | Reagents | Product | Yield | Reference |
|---|
The carbon-chlorine bond at the 2-position of this compound is susceptible to cleavage and substitution via transition-metal-catalyzed cross-coupling reactions. This provides a powerful method for introducing alkyl and aryl groups to the pyridine core.
A notable example is the nickel-mediated Negishi cross-coupling reaction. This compound can be reacted with organozinc reagents, such as (3-methoxybenzyl)zinc bromide, in the presence of a nickel catalyst to furnish the corresponding aryl-substituted nicotinate. This specific reaction yields methyl 2-(3-methoxybenzyl)nicotinate in 88% yield. uantwerpen.be Palladium-catalyzed reactions are also employed for this purpose. uantwerpen.bebeilstein-journals.org These methods are crucial for synthesizing precursors for fungicides and various pharmacologically active agents. uantwerpen.be
Table 2: Synthesis of Aryl-Substituted Nicotinates via Cross-Coupling
| Nicotinate Derivative | Organometallic Reagent | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | (3-Methoxybenzyl)zinc bromide | Nickel-based catalyst | Methyl 2-(3-methoxybenzyl)nicotinate | 88% | uantwerpen.be |
Halogenated Analogues (e.g., Methyl 5-bromo-2-chloronicotinate)
Functional Group Interconversions on the Pyridine Ring
The chloro and ester moieties of this compound are primary sites for functional group interconversions, leading to a variety of important derivatives such as amines, amides, carboxylic acids, and hydrazides.
The chlorine atom at the 2-position of the pyridine ring is readily displaced by nucleophiles, particularly amines. This nucleophilic aromatic substitution reaction is a common strategy for synthesizing 2-aminonicotinic acid derivatives.
For example, 2-morpholinonicotinic acid can be synthesized from this compound in a two-step process. First, this compound undergoes a nucleophilic substitution reaction with morpholine (B109124) to yield methyl 2-morpholinonicotinate. researchgate.netresearchgate.net Subsequent hydrolysis of the ester group affords the final product, 2-morpholinonicotinic acid. researchgate.net
Similarly, the synthesis of 2-arylaminonicotinic acids, which are important nonsteroidal anti-inflammatory agents, is achieved by condensing this compound with substituted anilines. researchgate.netdcu.ie The reaction of methyl or ethyl 2-chloronicotinate with anilines like 2-methyl-3-trifluoromethylaniline, often in a high-boiling solvent such as xylene, produces the corresponding ethyl 2-(2-methyl-3-trifluoromethylanilino)nicotinate. dcu.iegoogle.com This ester can then be hydrolyzed to the desired carboxylic acid. dcu.ie
Table 3: Synthesis of Amine and Amide Derivatives
| Starting Material | Reagent | Intermediate Product | Final Product | Reference |
|---|---|---|---|---|
| This compound | 1. Morpholine2. HCl, H₂O | Methyl 2-morpholinonicotinate | 2-Morpholinonicotinic acid | researchgate.net |
The methyl ester group of this compound can be easily converted into other functional groups, most notably a carboxylic acid and subsequently a hydrazide. The hydrolysis of the ester to the corresponding carboxylic acid, 2-chloronicotinic acid, is a fundamental transformation, typically achieved under basic or acidic conditions. researchgate.netprepchem.com
The resulting carboxylic acid can then be converted to a hydrazide. A general method involves activating the carboxylic acid (e.g., with 1-hydroxybenzotriazole (B26582) and a carbodiimide) and then reacting it with hydrazine (B178648). researchgate.net A more direct, continuous flow process has also been developed where a carboxylic acid is esterified in-situ and then immediately reacted with hydrazine hydrate (B1144303) to form the corresponding acid hydrazide in high yield. osti.gov Applying this logic, 2-chloronicotinic acid (derived from the methyl ester) can be converted into 2-chloronicotinohydrazide, a valuable building block for further synthesis.
Table 4: Synthesis of Carboxylic Acid and Hydrazide Derivatives
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester to Carboxylic Acid | Base or acid-catalyzed hydrolysis | 2-Chloronicotinic acid | researchgate.netprepchem.com |
| Carboxylic Acid to Hydrazide | 1. Activation (e.g., EDC, HOBt)2. Hydrazine | 2-Chloronicotinohydrazide | researchgate.net |
Amine and Amide Derivatives (e.g., 2-morpholinonicotinic acid, 2-arylaminonicotinic acids)
Synthesis of Complex Heterocyclic Systems
This compound and its close analogues are instrumental in constructing more complex heterocyclic frameworks. These reactions often leverage both the reactivity of the chloro-substituent and the ester group to build fused or linked ring systems.
One approach involves Sonogashira-type coupling reactions. For example, related o-halo(hetero)aroyl chlorides can be coupled with terminal acetylenes. The resulting alkynones are versatile precursors that can undergo addition and cyclization with reagents like sodium hydrosulfide (B80085) to form thiopyran-4-one systems, which are heterocyclic analogues of thioflavones. mdpi.com
The nicotinate moiety can also be incorporated into complex coordination compounds. The carboxylate group of 2-chloronicotinate (obtained after hydrolysis) can coordinate with metal ions like copper(II), while the pyridine nitrogen can interact with other ligands to form intricate molecular structures, such as mononuclear or dimeric complexes with other N-heterocyclic ligands. These complex structures are of interest in materials science and catalysis.
Table 5: Examples of Complex Heterocycle Synthesis
| Starting Material Type | Reaction Sequence | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| o-Halo(hetero)aroyl chlorides (related to 2-chloronicotinoyl chloride) | 1. Sonogashira coupling with phenylacetylene2. Addition/cyclization with NaSH | Heterocyclic annelated 2-phenylthiopyran-4-ones | mdpi.com |
Fused Pyridine Rings
The synthesis of fused pyridine rings is a cornerstone of medicinal chemistry and materials science, as these bicyclic and polycyclic architectures are frequently found in biologically active and photophysically interesting molecules. This compound is a key precursor for various fused pyridine systems, including thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines.
A common method for synthesizing thieno[2,3-b]pyridine (B153569) derivatives involves the reaction of this compound with methyl thioglycolate in the presence of a base like potassium carbonate. This transformation proceeds via a nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization to form the fused thiophene (B33073) ring.
The pyrido[2,3-d]pyrimidine (B1209978) scaffold, another important heterocyclic system, can also be accessed from this compound. One approach involves a cross-coupling/cyclization sequence with various amino-substituted molecules. For example, reaction with 2-aminopyridine (B139424) or 1-aminoisoquinoline (B73089) can yield tricyclic or tetracyclic fused systems. acs.org Another strategy employs the reaction of this compound with aminopyrazoles or other amino-heterocycles, which first forms an N-arylated intermediate that can then be cyclized to afford the desired pyrido[2,3-d]pyrimidine. tandfonline.comtandfonline.com For instance, treatment of (E)-methyl-2-((3-methyl-5-styrylisoxazol-4-yl)amino)nicotinates with various arylisothiocyanates under heating in PEG-400 affords isoxazolyl pyrido[2,3-d]pyrimidines. tandfonline.comtandfonline.com Similarly, reaction of 2-aminonicotinic acid derivatives with reagents like urea (B33335) or formamide (B127407) leads to the formation of pyrido[2,3-d]pyrimidin-4(3H)-ones. thieme-connect.de
The following table summarizes representative syntheses of fused pyridine rings starting from this compound or its close derivatives.
| Starting Material | Reagent(s) | Product | Fused Ring System |
| This compound | Methyl thioglycolate, K₂CO₃ | Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate | Thieno[2,3-b]pyridine |
| This compound | 2-Amino-5-methylpyridine | Dipyrido[1,2-a:3',4'-d]pyrimidin-5-one derivative | Dipyrido[1,2-a:3',4'-d]pyrimidine |
| Methyl 2-((3-methyl-5-styrylisoxazol-4-yl)amino)nicotinate | Arylisothiocyanate, PEG-400 | Isoxazolyl pyrido[2,3-d]pyrimidine derivative | Pyrido[2,3-d]pyrimidine |
| 2-Aminonicotinic acid | Urea | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Pyrido[2,3-d]pyrimidine |
Spiro Compounds Incorporating Nicotinate Moieties
Spiro compounds are molecules containing two rings connected by a single common atom, resulting in a unique three-dimensional geometry that is of high interest in drug discovery. This compound is a valuable building block for creating spirocyclic systems that feature a nicotinate fragment.
One of the primary methods for constructing such spiro compounds is the 1,3-dipolar cycloaddition reaction. nih.gov In this approach, an azomethine ylide, often generated in situ from an isatin (B1672199) and an amino acid, reacts with a dipolarophile. While this compound itself is not the dipolarophile, its derivatives can be incorporated into the final spiro-pyrrolidinyl-oxindole structure. mdpi.comrsc.org The reaction creates a spiro[pyrrolidin-3,2'-oxindole] core, a privileged scaffold in medicinal chemistry. mdpi.comrsc.org The nicotinate moiety can be part of the azomethine ylide precursor or attached in a subsequent step, with the chlorine atom providing a useful handle for further diversification.
Another powerful strategy for synthesizing spiro compounds is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. google.com This reaction can form a crucial carbon-nitrogen bond between the C2 position of this compound and a nitrogen atom within a pre-existing spirocyclic amine. For example, coupling this compound with a spiro-piperidine derivative under Buchwald-Hartwig conditions (e.g., using a palladium catalyst like Pd(OAc)₂ with a ligand such as BINAP and a base like Cs₂CO₃) effectively links the nicotinate unit to the spiro core. google.com
The table below illustrates examples of synthetic routes to spiro compounds that can incorporate the methyl nicotinate scaffold.
| Reaction Type | Key Reactants | Product Class | Spiro System Example |
| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spiro-pyrrolidinyl-oxindoles | Spiro[indoline-3,4'-pyrrolo[3,4-a]pyrrolizine] |
| Buchwald-Hartwig Amination | This compound, Spirocyclic Amine | N-Aryl Spiro-heterocycles | 3-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)nicotinate derivative |
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopy Applications (FT-IR, Raman)
FT-IR Spectroscopy: The FT-IR spectrum of methyl 2-chloronicotinate is characterized by several key absorption bands. A strong, sharp band appears in the range of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the methyl ester group. The electron-withdrawing nature of the pyridine (B92270) ring can influence this frequency. The C-H stretching vibrations of the aromatic ring and the methyl group are observed in the region of 3100-3000 cm⁻¹. researchgate.net Additionally, characteristic vibrations corresponding to the C-Cl bond are also present in the spectrum.
FT-Raman Spectroscopy: The FT-Raman spectrum provides complementary information to the FT-IR data. For this compound, the FT-Raman spectrum has been recorded in the 3500–100 cm⁻¹ region. journalijar.com This technique is particularly useful for observing vibrations that are weak or absent in the IR spectrum, aiding in a more complete vibrational assignment. journalijar.comelixirpublishers.com
Theoretical calculations using Density Functional Theory (DFT) have been employed to predict the vibrational frequencies of this compound. These calculated frequencies, when scaled, show good agreement with the experimental data obtained from FT-IR and FT-Raman spectroscopy, supporting the assignment of fundamental vibrational modes. researchgate.netjournalijar.com
Table 1: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1730-1750 | |
| Aromatic C-H Stretch | 3100-3000 researchgate.net | 3150, 3120, 3100 researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons on the pyridine ring and the methyl ester group. The aromatic protons typically resonate in the downfield region, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the ester group. The methyl ester protons appear as a singlet. dcu.ie
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural detail. The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum. The chemical shifts of the aromatic carbons in the pyridine ring are also diagnostic and are influenced by the substituents.
Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method have been performed and show good correlation with experimental data, aiding in the definitive assignment of the NMR signals. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic Protons | 7.0-8.5 | m | Influenced by halogen substituents |
| Methyl Ester Protons | ~3.95 dcu.ie | s | |
| Carbonyl Carbon | ~167.74 dcu.ie | ||
| Aromatic Carbons | 120-155 |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues. The molecular formula of this compound is C₇H₆ClNO₂. nih.gov
Under techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting molecular ion peak confirms the molecular weight of approximately 171.58 g/mol . nih.govnih.gov The isotopic pattern of the molecular ion peak is a key feature, showing a characteristic 3:1 ratio for the peaks corresponding to the presence of the chlorine-35 and chlorine-37 isotopes. Common fragmentation pathways include the loss of the methoxy (B1213986) group or the chlorine atom, leading to predictable fragment ions that further support the structural assignment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds like methyl 6-chloronicotinate reveals important structural characteristics. nih.gov
These nicotinate (B505614) derivatives typically exhibit a nearly planar conformation in the crystalline state. nih.gov For instance, in methyl 6-chloronicotinate, the dihedral angle between the pyridine ring and the ester group is small. nih.govresearchgate.net The crystal packing is often stabilized by weak intermolecular interactions, such as C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.govresearchgate.net These interactions lead to the formation of supramolecular networks. researchgate.net
Table 3: Crystallographic Data for the Related Compound Methyl 6-chloronicotinate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic nih.govresearchgate.net |
| Space Group | P-1 researchgate.net |
| a (Å) | 3.8721 (4) nih.govresearchgate.net |
| b (Å) | 5.8068 (6) nih.govresearchgate.net |
| c (Å) | 17.3721 (18) nih.govresearchgate.net |
| α (°) | 95.563 (9) nih.govresearchgate.net |
| β (°) | 94.918 (8) nih.govresearchgate.net |
| γ (°) | 104.657 (9) nih.govresearchgate.net |
| Volume (ų) | 373.64 (7) nih.govresearchgate.net |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. bldpharm.com It is also used to monitor the progress of reactions involving this compound. google.com For instance, in the synthesis of related compounds, reversed-phase column chromatography, a form of HPLC, has been used for purification. rsc.org
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent and advanced technique that offers significant improvements over HPLC in terms of speed, resolution, and sensitivity. ijsrtjournal.comaustinpublishinggroup.com UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster analyses and reduced solvent consumption. ijsrtjournal.comresearchgate.net This technique is well-suited for the high-throughput analysis required in pharmaceutical development and quality control, making it a valuable tool for the analysis of this compound and its derivatives. austinpublishinggroup.com The enhanced sensitivity of UPLC, particularly when coupled with mass spectrometry (UPLC-MS), is also advantageous for detecting and quantifying low-level impurities. austinpublishinggroup.com
Advanced Research Applications of Methyl 2 Chloronicotinate and Its Derivatives
Applications in Medicinal Chemistry and Pharmaceutical Development
The utility of methyl 2-chloronicotinate as a precursor is well-documented in pharmaceutical research, where it serves as a starting material for drugs with antibacterial, antiviral, and anti-inflammatory properties. Its derivatives are integral to the development of novel therapeutic agents across various disease areas, including cancer, infectious diseases, and inflammatory conditions. cymitquimica.com
The strategic importance of this compound lies in its role as a key intermediate. The chlorine atom can be readily displaced by various nucleophiles, and the methyl ester group can be hydrolyzed or transesterified, providing multiple pathways for molecular elaboration. researchgate.netgoogle.com
This compound is a crucial precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its parent acid, 2-chloronicotinic acid, is used to synthesize pranoprofen (B1678049) and niflumic acid. researchgate.netsfdchem.com
The synthesis of niflumic acid methyl ester, a direct derivative, is achieved by condensing this compound with 3-(trifluoromethyl)aniline. google.comgoogle.com This reaction is typically carried out in a solvent like xylene in the presence of zinc. google.com The resulting niflumic acid methyl ester can then be further modified. google.comgoogle.com Similarly, morniflumate, an ester of niflumic acid, can be prepared via a multi-step synthesis where this compound is a key intermediate. google.comdrugfuture.com
Derivatives of this compound have also been investigated for their anti-inflammatory potential, which may involve the inhibition of enzymes like cyclooxygenase (COX). In one study, novel isoxazolyl pyrido[2,3-d]pyrimidines were synthesized starting from this compound. Several of the resulting compounds exhibited potent anti-inflammatory activity. researchgate.nettandfonline.com
| Precursor | Reactant | Resulting Compound Class | Therapeutic Target/Activity | Reference |
|---|---|---|---|---|
| This compound | m-Trifluoromethylaniline | Niflumic Acid Methyl Ester | Anti-inflammatory | google.com |
| This compound | 4-Amino-3-methyl-5-styrylisoxazoles | Isoxazolyl pyrido[2,3-d]pyrimidines | Anti-inflammatory & Antimicrobial | researchgate.nettandfonline.com |
| 2-Chloronicotinic Acid (from this compound) | Various anilines | 2-Arylaminonicotinic acids | Nonsteroidal anti-inflammatory drugs | researchgate.net |
The pyridine (B92270) moiety is a common feature in many antiviral agents. This compound and its derivatives serve as essential intermediates in the synthesis of compounds targeting viral enzymes. A notable example is its use in creating inhibitors for Human Immunodeficiency Virus (HIV).
Research has shown that a brominated analog, methyl 5-bromo-2-chloronicotinate, is a key starting material for synthesizing certain HIV-1 integrase inhibitors. mdpi.comnih.gov The synthesis involves a Negishi coupling reaction, demonstrating the versatility of this halogenated pyridine core in forming complex tetracyclic lactams with significant antiviral activity. mdpi.comnih.gov
Furthermore, derivatives of this compound have been used to synthesize novel dipyridodiazepinone compounds that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds are designed to bind to the allosteric site of the HIV-1 reverse transcriptase, inhibiting the replication of the virus. mdpi.com The synthesis of dual inhibitors of HIV reverse transcriptase and integrase has also been accomplished using pyridine-containing precursors. mdpi.comnih.gov
| Precursor/Derivative | Synthetic Strategy | Resulting Compound Class | Antiviral Target | Reference |
|---|---|---|---|---|
| Methyl 5-bromo-2-chloronicotinate | Negishi coupling, reduction, carbonylation, cyclization | Tetracyclic Lactams | HIV-1 Integrase | mdpi.comnih.gov |
| This compound derivative | Multi-step synthesis including ring closure | Dipyridodiazepinones | HIV-1 Reverse Transcriptase (Y181C mutant) | mdpi.com |
| Methyl 2-((benzyloxy)amino)-6-chloronicotinate | Nucleophilic substitution with piperidine/morpholine (B109124) | Substituted Nicotinates | HIV-1 Integrase | acs.org |
This compound is a valuable scaffold for the development of new antibacterial agents. researchgate.net Its parent compound, 2-chloronicotinic acid, and its derivatives are cited as important intermediates for medical antibiotics. researchgate.netresearchgate.net
Research has demonstrated that derivatives of this compound can exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes. For example, a cross-coupling/cyclization sequence using this compound and 2-aminopyridine (B139424) yields dipyrido[1,2-a:4′,3′-d]pyrimidin-11-one, which has shown good bactericidal activity against Pseudomonas aeruginosa. acs.org Additionally, novel isoxazolyl pyrido[2,3-d]pyrimidines synthesized from this compound have displayed significant antimicrobial activity. researchgate.nettandfonline.com
| Precursor | Synthetic Approach | Compound Class | Observed Antibacterial Activity | Reference |
|---|---|---|---|---|
| This compound | Coupling with 2-aminopyridine followed by cyclization | Dipyrido[1,2-a:4′,3′-d]pyrimidin-11-one | Bactericidal against Pseudomonas aeruginosa | acs.org |
| This compound | Reaction with 4-amino-3-methyl-5-styrylisoxazoles | Isoxazolyl pyrido[2,3-d]pyrimidines | Significant antimicrobial activity | researchgate.nettandfonline.com |
| 2-Chloronicotinic Acid | Used in synthesis of 4-thiazolidinone (B1220212) derivatives | Thiazolidinones | General antimicrobial activity | sfdchem.com |
The synthesis of molecules targeting the central nervous system (CNS) often utilizes scaffolds like this compound. It is recognized as an important intermediate for pharmaceuticals aimed at treating neurological disorders. chemimpex.comchemimpex.com Its derivatives have been employed in the synthesis of compounds designed to interact with specific neuroreceptors.
For instance, this compound was used in the synthesis of structurally constrained hybrid molecules designed to bind to dopamine (B1211576) D2 and D3 receptors. nih.gov The synthesis involved a nickel-catalyzed cross-coupling reaction between this compound and a benzyl (B1604629) zinc bromide derivative. nih.gov Such compounds are of interest for developing treatments for psychiatric and neurodegenerative diseases. nih.gov Other derivatives have also been investigated for potential applications in conditions like Alzheimer's and Parkinson's disease.
| Precursor | Synthetic Target | Potential Application | Reference |
|---|---|---|---|
| This compound | Hybrid octahydrobenzo[f]quinoline derivatives | Dopamine D2/D3 receptor ligands | nih.gov |
| Methyl 5-bromo-2-chloronicotinate | Various pharmaceuticals | General neurological disorders | chemimpex.com |
| Methyl 2-chloro-4-methylnicotinate | Various pharmaceuticals | Alzheimer's and Parkinson's disease |
Derivatives of nicotinic acid have long been studied for their effects on the cardiovascular system. This compound, as a derivative of 2-chloronicotinic acid, serves as an intermediate in the synthesis of potential anti-cardiovascular drugs. researchgate.netresearchgate.net
The development of nicotinamide (B372718) derivatives, which have applications as cardiovascular medicines, can start from methyl nicotinate (B505614) precursors like this compound. rsc.org Furthermore, quinoline (B57606) derivatives, which can be synthesized from pyridine-based starting materials, are used in the manufacture of active pharmaceutical ingredients for cardiovascular conditions. cymitquimica.com
Compounds Targeting Neurological Disorders
Receptor Binding Studies
Applications in Agrochemical Sciences
This compound and its parent acid, 2-chloronicotinic acid, are pivotal intermediates in the synthesis of modern agrochemicals. They form the backbone of numerous herbicides, pesticides, and fungicides that are crucial for crop protection and food security.
2-Chloronicotinic acid, which can be esterified to this compound, is a well-established precursor for several key herbicides. chemicalbook.comsfdchem.com
Nicosulfuron (B1678754): This sulfonylurea herbicide is synthesized using an intermediate derived from 2-chloronicotinic acid. chemicalbook.comgoogle.com A patented process describes the conversion of 2-chloronicotinic acid into 2-aminosulfonyl-N,N-dimethylnicotinamide, which is a crucial intermediate for Nicosulfuron. google.com
Diflufenican (B1670562): This herbicide is synthesized from 2-chloronicotinic acid. chemicalbook.comsfdchem.comgoogle.com A two-step synthesis method involves reacting 2-chloronicotinic acid with 3-trifluoromethyl phenol, followed by a reaction with 2,4-difluoroaniline (B146603) to yield the final product. google.com
The this compound scaffold is actively used in the discovery and development of new pesticides and fungicides. guidechem.com Its derivatives, such as Methyl 5-bromo-2-chloronicotinate and Methyl 6-bromo-2-chloronicotinate, are valuable intermediates in synthesizing compounds with potent insecticidal and fungicidal properties. chemimpex.com
In one study, a series of novel niacinamide derivatives were synthesized from 2-chloronicotinic acid and tested for fungicidal activity against various plant pathogens. mdpi.com Compound 3i was particularly effective against Botryosphaeria berengriana, showing activity comparable to the commercial fungicide fluxapyroxad. mdpi.comresearchgate.net
Table 3: Fungicidal Activity of Compound 3i and Fluxapyroxad
| Pathogen | Compound 3i EC₅₀ (µg/mL) | Fluxapyroxad EC₅₀ (µg/mL) |
|---|---|---|
| Botryosphaeria berengriana | 6.68 ± 0.72 | 7.93 ± 1.05 |
| Sclerotinia sclerotiorum | >50 | 0.73 ± 0.11 |
Source: MDPI, ResearchGate mdpi.comresearchgate.net
Another research effort focused on creating ester derivatives of coumarin, a natural product, to enhance fungicidal activity. mdpi.com This work included the synthesis of 4-(3,4-Dichloroisothiazol-5-yl)-8-methyl-2-oxo-2H-chromen-7-yl 2-chloronicotinate from 2-chloronicotinic acid. mdpi.com Related ester derivatives in the series showed good in vitro activity against a range of fungal species. mdpi.com
Derivatives of this compound employ several mechanisms to control pests.
A primary mechanism, seen in the highly successful neonicotinoid insecticides, involves acting as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system. plos.org This binding blocks nicotinergic neuronal pathways, leading to paralysis and death of the insect. plos.org
Another significant mechanism is enzyme inhibition. Fungicides derived from 2-chloronicotinic acid have been designed to function as succinate (B1194679) dehydrogenase inhibitors (SDHIs). mdpi.comresearchgate.net These compounds block the mitochondrial respiratory chain in fungi, cutting off the cell's energy supply. mdpi.com
A third mechanism involves alkylation. Certain derivatives, such as those containing a reactive chloromethyl group, can act as alkylating agents. These molecules form covalent bonds with essential biological macromolecules like proteins or DNA, altering their structure and function and leading to cell death.
Development of Pesticides and Fungicides
Applications in Materials Science
The reactivity of the chloro- and ester- functionalities on the pyridine ring of this compound makes it a valuable precursor for the synthesis of a variety of materials with tailored properties.
This compound serves as a monomer in the synthesis of various polymers. The presence of the reactive chlorine atom and the ester group allows for its participation in polycondensation and coupling reactions. For instance, it can be used in nickel-catalyzed coupling reactions to produce bipyridine polymers. oup.com The carbonyl group of the ester is generally unreactive under these conditions, allowing for selective polymerization through the halide position. oup.com Research has also explored the use of its parent compound, 2-chloronicotinic acid, in the synthesis of macrocyclic lactones by reacting it with polyethylene (B3416737) glycols, a process relevant to polymer chemistry. acs.org These reactions highlight the potential for creating novel polymers with pyridine units integrated into their backbone, which can influence the polymer's thermal stability, conductivity, and coordinating properties.
Table 1: Polymer Synthesis Applications
| Polymer Type | Synthetic Route | Precursor | Reference |
|---|---|---|---|
| Bipyridine Polymers | Nickel-catalyzed coupling | This compound | oup.com |
| Macrocyclic Lactones | Cyclization | 2-Chloronicotinic acid | acs.org |
The derivatives of this compound are instrumental in developing advanced functional materials and coatings. The ability to undergo substitution reactions at the chlorine-bearing carbon allows for the introduction of various functional groups, tuning the material's properties. For example, these derivatives can be incorporated into synthetic polymers used in film coatings for pharmaceutical applications. google.com The resulting materials may possess specific characteristics such as altered solubility, adhesion, or biocompatibility. The synthesis of terpyridine derivatives, which can be accessed from precursors like this compound, is significant for creating materials with applications in catalysis and more. ambeed.com
Organic electrosynthesis represents a green and efficient method for chemical transformations, and this compound and its derivatives have found a role in this field. Electrochemical methods are being explored for greener synthesis pathways involving this compound. Research has demonstrated the use of electrochemical routes for the synthesis of substituted imidazolinium and tetrahydropyrimidinium salts, which are classified as ionic liquids. acs.org While not directly using this compound, this highlights the applicability of electrosynthesis to similar heterocyclic structures. Furthermore, studies on the electrochemical alkoxylation of related arylbenzoic acids suggest potential parallel applications for nicotinic acid derivatives in creating complex molecules through electrosynthesis. rsc.org
This compound is a valuable starting material for designing ligands for metal complexes used in catalysis. The pyridine nitrogen and other potential donor atoms introduced through substitution of the chloro group can coordinate with various metal centers. For example, it has been used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. core.ac.uksemanticscholar.org The resulting products can act as ligands for catalysts in other reactions. For instance, it is a precursor in the synthesis of bipyridine derivatives, which are well-known ligands in coordination chemistry. oup.com Ruthenium(II) complexes bearing ligands derived from this compound have been synthesized and studied for their potential catalytic and theranostic applications. uni-halle.deuni-halle.de The design of N-heterocyclic carbene (NHC) ligands for palladium catalysts has also utilized reactions involving this compound. semanticscholar.org
Table 2: Catalytic Systems Utilizing this compound Derivatives
| Catalyst Type | Metal Center | Ligand Derived From | Application | Reference(s) |
|---|---|---|---|---|
| Cross-Coupling Catalyst | Palladium | Bipyridines, NHCs | Synthesis of complex organic molecules | oup.comcore.ac.uksemanticscholar.org |
| Theranostic Agents | Ruthenium | Pyrithiones | Potential medical applications | uni-halle.deuni-halle.de |
| Suzuki Coupling | Palladium | Phosphine ligands | C-C bond formation | core.ac.uk |
The development of materials for optoelectronic and photonic applications often relies on molecules with specific electronic and photophysical properties. Derivatives of this compound, particularly those containing extended conjugated systems like bipyridines and terpyridines, are of interest in this area. oup.comambeed.com These compounds can form metal complexes that exhibit luminescence or other desirable optical properties. The synthesis of unsymmetrical cruciforms, which have been investigated for their optical properties, involves precursors that can be conceptually linked to functionalized pyridines. acs.org While direct studies on this compound for these applications are emerging, its role as a building block for larger, conjugated systems is clear. rkmvccrahara.org Vibrational analyses and NMR studies of this compound itself help in understanding the fundamental properties that can be built upon for designing such advanced materials. elixirpublishers.com
Ligand Design for Metal Complexes in Catalysis
Applications in Biochemical Research
This compound is recognized as a useful biochemical for research, particularly in proteomics and as an intermediate in the synthesis of bioactive molecules. scbt.comchemimpex.com Its utility stems from its ability to be readily converted into a variety of more complex heterocyclic structures. atlantis-press.comresearchgate.netresearchgate.net
The compound is a key intermediate in the synthesis of derivatives that are investigated for their biological activity. For example, it is a starting material for producing 2-aminonicotinic acid derivatives, which are precursors to nonsteroidal anti-inflammatory drugs. researchgate.net It has been used in the synthesis of potential dopamine D2 and D3 receptor ligands, which are important targets in neurodegenerative disease research. nih.gov Furthermore, it is a precursor in the creation of compounds evaluated for treating conditions like atrophic age-related macular degeneration. nih.gov Research has also shown its use in synthesizing novel pyrimidine (B1678525) derivatives with potential antioxidant and anticancer properties. researchgate.net Its role in the synthesis of isoxazolyl pyrido[2,3-d]pyrimidines, which have shown antimicrobial and anti-inflammatory activities, further underscores its importance in medicinal chemistry research. researchgate.netresearchgate.net A method for direct amidation of unactivated esters, including this compound, has been developed, facilitating the synthesis of various amides, including serine-containing oligopeptides, which has broad applications in biochemical studies. acs.orgscribd.com
Probes for Biological Pathways
The ability to systematically modify the structure of this compound allows researchers to create specialized molecules, or "probes," to investigate cellular and physiological processes. These probes are designed to interact with specific biological targets, thereby helping to unravel the function and regulation of complex pathways.
Derivatives of this compound are instrumental in exploring various biochemical routes. For instance, Methyl 2-bromo-5-chloronicotinate, a related compound, is utilized specifically to probe the function of nicotinic acid within biological systems. smolecule.com The core structure acts as a starting point for creating molecules that can mimic or antagonize the effects of endogenous ligands, allowing for a detailed study of their corresponding receptor binding interactions and downstream signaling events. chemimpex.comchemimpex.com This approach contributes to a more profound understanding of biochemical pathways. chemimpex.comchemimpex.com
Furthermore, the development of inhibitors for specific enzymes involved in signaling cascades represents a powerful strategy for pathway elucidation. Derivatives of this compound have been used to synthesize potent and selective inhibitors for enzymes like SHP2, a key protein tyrosine phosphatase. sci-hub.se SHP2 is a critical component in multiple signaling pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT, which are fundamental to cell proliferation, differentiation, and survival. sci-hub.se By using these synthesized inhibitors as chemical probes, researchers can dissect the specific roles of SHP2 in these intricate networks. The general use of the parent compound, this compound, has also been noted in the field of proteomics, a large-scale study of proteins that is crucial for mapping biological pathways. chemicalbook.com
Enzyme Studies (Broader Context)
The study of enzymes, from their kinetics to their inhibition, is a cornerstone of biochemistry and drug discovery. This compound and its derivatives serve as valuable precursors and lead compounds in this domain. chemimpex.comchemimpex.com Their halogenated pyridine structure can be a key feature for interacting with molecular targets and influencing enzyme activity.
One of the most prominent applications is in the development of enzyme inhibitors. Research has focused on designing novel inhibitors for the oncogenic protein tyrosine phosphatase SHP2. sci-hub.se Starting from a derivative, methyl 5-bromo-2-chloronicotinate, scientists have synthesized a series of pyridine derivatives. sci-hub.se Through in vitro enzyme activity assays, these compounds were evaluated for their ability to block SHP2 function. This research led to the identification of highly selective inhibitors, providing new avenues for the development of small molecule therapeutics. sci-hub.se
The table below summarizes the inhibitory activity of a lead compound derived from this research.
| Compound ID | Target Enzyme | Starting Material for Synthesis | IC₅₀ Value (µM) | Reference |
| 11a | SHP2 | Methyl 5-bromo-2-chloronicotinate | 1.36 | sci-hub.se |
Beyond SHP2, derivatives have been investigated for their potential to inhibit other classes of enzymes. For example, halogenated nicotinic acid derivatives, such as Methyl 6-bromo-2-chloronicotinate, have been studied for their capacity to inhibit enzymes like cyclooxygenase (COX), which are central to inflammatory responses. In a related field of study, structural analogs have been systematically optimized to create potent inhibitors of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov This research yielded benzo[g]indole derivatives with significant inhibitory power at the nanomolar level. nih.gov
The table below presents findings from the 5-LOX inhibition studies.
| Compound ID | Target Enzyme | IC₅₀ (cell-free assay, µM) | IC₅₀ (leukocytes, µM) | Reference |
| 6f | 5-LOX | 0.17 | 0.19 | nih.gov |
| 6g | 5-LOX | 0.22 | 0.37 | nih.gov |
| 6l | 5-LOX | 0.19 | 0.23 | nih.gov |
These examples underscore the importance of this compound and its derivatives as a platform for discovering and optimizing enzyme inhibitors, which are invaluable tools for both basic research and therapeutic development.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of Methyl 2-chloronicotinate. journalijar.comelixirpublishers.com Studies have employed the B3LYP functional combined with the 6-311++G(d,p) basis set to optimize the molecular geometry and calculate various electronic parameters for both monomeric and dimeric forms of the compound. journalijar.comelixirpublishers.com
Natural Bond Orbital (NBO) analysis is a key component of these investigations. It reveals details about intramolecular charge transfer and hyperconjugative interactions. elixirpublishers.com For this compound, NBO analysis shows significant electron density transfer from the filled lone pairs of Lewis bases to the unfilled Lewis acid sites, which helps in understanding the molecule's stability. journalijar.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and chemical reactivity. elixirpublishers.com A smaller energy gap suggests that the molecule is more reactive. elixirpublishers.com These calculations, along with the mapping of the Molecular Electrostatic Potential (MEP), help in identifying the regions within the molecule that are susceptible to electrophilic and nucleophilic attack. wiley.comresearchgate.net
Table 1: Calculated Electronic Properties of this compound
| Parameter | Description | Typical Findings |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Calculated using DFT methods to identify regions with high electron density. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Calculated using DFT methods to identify electron-deficient regions. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | A smaller gap suggests higher reactivity. elixirpublishers.com |
| NBO Analysis | Analyzes charge distribution, orbital interactions, and intramolecular charge transfer. | Reveals hyperconjugative interactions and stabilization energies. journalijar.comelixirpublishers.com |
| MEP Surface | Molecular Electrostatic Potential surface; maps electrostatic potential to identify reactive sites. | Shows negative potential regions (nucleophilic) and positive potential regions (electrophilic). wiley.comresearchgate.net |
This table is generated based on findings from quantum chemical studies. Specific values can vary based on the computational method and basis set used.
Molecular Dynamics Simulations for Conformational Analysis
While extensive quantum chemical calculations on the static properties of this compound exist, specific studies employing Molecular Dynamics (MD) simulations for its conformational analysis are less prevalent in the literature. However, MD simulations are a recognized method for exploring the dynamic behavior and conformational landscape of molecules. For related compounds, MD simulations have been used to understand solvation effects and predict reaction pathways by modeling the molecule's behavior in different solvent environments, such as DMF or THF. Such simulations could reveal the accessible conformations of the ester group relative to the pyridine (B92270) ring and how intermolecular interactions influence its preferred geometry over time.
Prediction of Reactivity and Selectivity via Computational Chemistry
Computational chemistry is a valuable tool for predicting the reactivity and regioselectivity of this compound. elixirpublishers.com Methods like DFT are used to calculate local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP). elixirpublishers.comwiley.com These descriptors help identify the most reactive sites for both nucleophilic and electrophilic attacks. researchgate.net
For instance, the MEP surface visually represents the charge distribution, with red areas (negative potential) indicating likely sites for electrophilic attack and blue areas (positive potential) indicating sites for nucleophilic attack. researchgate.net In substituted pyridines, the nitrogen atom and carbonyl oxygen are typically regions of negative potential, while the hydrogen atoms and the carbon atom attached to the chlorine are regions of positive potential. Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby predicting the most favorable locations for reactions. These computational predictions are crucial for planning synthetic strategies, such as nucleophilic aromatic substitution reactions.
This table outlines common computational tools used to predict chemical behavior.
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For derivatives of nicotinic acid and related pyridines, SAR studies are crucial in medicinal chemistry and pesticide development. sci-hub.seresearchgate.net
Investigations into related compounds reveal key insights. For example, in the development of SHP2 inhibitors, substitutions on the pyridine and associated phenyl rings significantly impact activity. sci-hub.se The position of substituents is critical; for instance, a substituent at the 2-position of a phenyl ring attached to the pyridine scaffold showed higher activity than substitutions at the 3- or 4-positions. sci-hub.se Similarly, SAR studies on α-carboline derivatives synthesized from methyl 6-chloronicotinate demonstrated that the nature and position of substituents on an N-9 benzyl (B1604629) ring were crucial for cytotoxic activity. nih.gov The presence of the ester group (as in this compound) versus a carboxylic acid or other functional groups also profoundly alters properties like solubility and biological interactions. These findings underscore that the chloro and methyl ester groups in this compound are key modulators of its potential biological profile, serving as handles for synthetic modification to optimize activity. researchgate.net
Mechanistic Elucidation through Computational Approaches
Computational methods are powerful for elucidating the mechanisms of chemical reactions. For reactions involving nicotinate (B505614) derivatives, DFT calculations can model transition states to determine activation energies and reaction pathways. For example, in nucleophilic aromatic substitution (SNAr) reactions, computational modeling can help rationalize why a nucleophile preferentially attacks one position over another by comparing the energies of the intermediate Meisenheimer complexes and the associated transition states.
While specific mechanistic studies focused solely on this compound are not widely reported, research on related systems provides a framework. For instance, DFT calculations have been used to rationalize the reactivity of substrates in decarboxylation reactions under photoredox catalysis. acs.org Furthermore, computational studies have been applied to understand the biosynthetic pathways of complex natural products derived from nicotinic acid precursors, shedding light on enzymatic reaction mechanisms. rsc.org Molecular dynamics simulations on related compounds have also offered insights into their membranolytic mode of action, demonstrating how initial interactions at a molecular level can lead to a biological outcome. acs.org These examples highlight the potential of applying similar computational strategies to understand the reaction mechanisms of this compound in detail.
An in-depth look at the evolving research landscape surrounding this compound reveals a significant shift towards more efficient, sustainable, and collaborative scientific endeavors. This article explores the future directions and emerging research avenues for this pivotal chemical intermediate, focusing on the innovative strategies being developed for its synthesis and derivatization.
Future Directions and Emerging Research Avenues
The utility of Methyl 2-chloronicotinate as a key building block in the synthesis of pharmaceuticals and agrochemicals continues to drive research into novel methods of its production and functionalization. chemimpex.com The focus of future research is increasingly on developing methodologies that are not only scientifically advanced but also environmentally responsible and economically viable.
Q & A
Q. How can Methyl 2-chloronicotinate be synthesized and optimized for high yield in heterocyclic coupling reactions?
this compound is commonly synthesized via esterification of 2-chloronicotinic acid. Optimization involves selecting catalysts (e.g., H₂SO₄ or DCC) and monitoring reaction conditions (temperature, solvent polarity). For example, in reactions with aminopyridines, yields improved to 66% using CHCl₃ as a solvent and silica gel chromatography for purification . Key parameters include stoichiometric ratios of reactants and avoiding hydrolysis by controlling moisture levels.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. In copper(II) 2-chloronicotinate complexes, NMR confirms ligand coordination shifts (e.g., δ 6.99–9.12 ppm for aromatic protons), while IR identifies metal-ligand vibrations (e.g., ν ~1641 cm⁻¹ for C=O stretching) . Mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 198.0668) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use NIOSH/CEN-approved OV/AG/P99 respirators for vapor protection, chemical-resistant gloves (nitrile), and fume hoods to prevent inhalation. Avoid drainage systems due to potential aquatic toxicity. Acute toxicity data (e.g., LD₅₀) and carcinogenicity classifications (IARC/ACGIH) should guide exposure limits .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural analysis of this compound derivatives?
SHELXL refines crystal structures using high-resolution X-ray diffraction data. For example, twinning or disorder in copper(II) complexes can be resolved via the TWIN/BASF commands in SHELX, with R-factors <5% indicating high precision. OLEX2 integrates visualization tools to validate hydrogen bonding (e.g., C–H···Cl interactions) and π-stacking .
Q. What strategies address contradictory spectroscopic and computational data in metal-ligand complexation studies?
Discrepancies between experimental IR frequencies and DFT-calculated vibrations (e.g., ν(C=O) shifts) may arise from solvent effects or basis set limitations. Validate using polarizable continuum models (PCM) and benchmark against known analogs . For NMR, paramagnetic broadening in copper complexes requires relaxation delay adjustments .
Q. How can reaction pathways involving this compound be rationalized using mechanistic studies?
Kinetic isotope effects (KIEs) and trapping intermediates (e.g., with TEMPO) clarify nucleophilic aromatic substitution (SNAr) mechanisms. For example, in pyrido-pyrimidinone synthesis, isotopic labeling (²H/¹⁵N) tracks regioselectivity at the C2 position of the pyridine ring .
Q. What methodologies improve the reproducibility of heterocyclic syntheses using this compound?
Standardize reaction conditions via Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For instance, a mixed lithium-cadmium base enhances regioselectivity in metalation reactions, achieving >95% purity post-chromatography . Document protocols using FAIR data principles for cross-lab validation.
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between theoretical and experimental melting points of this compound derivatives?
Compare DSC-measured melting points (e.g., 99°C for 2-amino-6-methylnicotinonitrile) with predicted values from QSPR models. Deviations >5°C suggest impurities or polymorphic forms; re-crystallize in alternative solvents (e.g., EtOAc/hexane) and re-analyze via PXRD .
Q. What steps ensure robust structural assignments in cases of overlapping NMR signals?
Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling. For example, in dipyrido-pyrimidinones, HSQC correlates C–H pairs at δ 7.43 ppm (¹H) with δ 126.7 ppm (¹³C), distinguishing regioisomers . Cross-validate with X-ray crystallography .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
